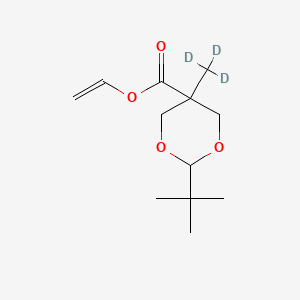

Vildagliptin beta-D-glucuronide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Vildagliptin is a selective and potent dipeptidyl peptidase-4 inhibitor that improves glycemic control by inhibiting the degradation of both endogenous glucagon-like peptide-1 and glucose-dependent insulinotropic peptide .

Synthesis Analysis

A linear 7-step synthesis of vildagliptin-β-O-glucuronide starting from commercially available D-glucurono-6,3-lactone was achieved with 11.3% overall yield . The most widely used method for assay of vildagliptin is HPLC .Chemical Reactions Analysis

Vildagliptin is an oral agent which is a member of a new class of hypoglycemic drugs, dipeptidylpeptidase-4 (DPP-4) inhibitors . The most widely used method for assay of vildagliptin is HPLC .Physical and Chemical Properties Analysis

Vildagliptin is an oral agent which is a member of a new class of hypoglycemic drugs, dipeptidylpeptidase-4 (DPP-4) inhibitors .Scientific Research Applications

1. Improvement of Beta-Cell Function

Vildagliptin, a dipeptidyl peptidase-IV inhibitor, has been found to enhance beta-cell function in patients with type 2 diabetes. It achieves this by increasing the insulin secretory rate at specific glucose levels, a phenomenon termed as secretory tone. The drug significantly increases the insulin secretory rate without affecting the slope of the beta-cell dose response, derivative component, or potentiation factor. These improvements in beta-cell function are reflected in significant decreases in mean prandial glucose and glucagon levels, alongside increases in plasma levels of intact GLP-1 and gastric inhibitory polypeptide (Mari et al., 2005).

2. Enhancement of Pancreatic Islet Function

Vildagliptin has been associated with improved glucose-dependent functioning of pancreatic islet β and α cells, addressing deficits commonly seen in type 2 diabetes mellitus (T2DM). By enhancing β-cell sensitivity to glucose, vildagliptin increases the insulin secretory rate relative to glucose in both postprandial and fasting states. It also improves α-cell function by restoring the appropriate glucose-related suppression of glucagon, thereby reducing endogenous glucose production. These actions are indicative of vildagliptin's capacity to slow down the deterioration of β-cell function over time (Mathieu, 2009).

3. Reduction of Inappropriate Endogenous Glucose Production

Mechanistic studies have shown that vildagliptin leads to dose-dependent reductions in DPP-4, resulting in persistent levels of active GLP-1 and GIP in the circulation. These effects translate into improved β-cell sensitivity to glucose and glucose-dependent insulin secretion. Additionally, vildagliptin improves α-cell sensitivity to glucose and reduces inappropriate glucagon secretion. These islet effects collectively contribute to a reduction in inappropriate endogenous glucose production and glucose utilization during meals, leading to improved glucose tolerance and fasting hyperglycaemia (Ahrén & Foley, 2008).

4. Neuroprotective Effects

Vildagliptin has shown potential neuroprotective effects in a rat model of Parkinson's disease. It enhances central anti-inflammatory and antiapoptotic effects, thus impeding neuronal damage. The drug modifies the striatal energy level, suppresses nuclear factor κB, and consequently reduces the downstream inflammatory mediator tumor necrosis factor-α. It also normalizes the receptor for advanced glycated end product (RAGE), justifying its anti-inflammatory effects, alongside hampering striatal inducible nitric oxide synthase, intracellular adhesion molecule-1, and myeloperoxidase. The antioxidant potential of vildagliptin has been depicted through a reduction in thiobarbituric acid-reactive substances and the transcriptional factor Nrf-2 level (Abdelsalam & Safar, 2015).

Mechanism of Action

- By inhibiting DPP-4, Vildagliptin prevents the degradation of GLP-1 and GIP, leading to improved glycemic control .

Target of Action

Mode of Action

Action Environment

Safety and Hazards

Future Directions

Vildagliptin is a new oral antidiabetic agent that enhances pancreatic islet cell responsiveness to glucose . The growing consumption of the vildagliptin active ingredient has gained much attention in the organic chemistry community . The VERIFY study has shown that early combination treatment with metformin and vildagliptin improves glycaemic durability in patients with type 2 diabetes compared with standard-of-care initial metformin monotherapy followed .

Biochemical Analysis

Biochemical Properties

Vildagliptin beta-D-glucuronide, like its parent compound Vildagliptin, plays a significant role in biochemical reactions. Vildagliptin works by enhancing the glucose sensitivity of beta-cells in pancreatic islets and promoting glucose-dependent insulin secretion . This suggests that this compound may interact with similar enzymes and proteins.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are likely to be similar to those of Vildagliptin. Vildagliptin improves glycemic control in type II diabetes mellitus by enhancing the glucose sensitivity of beta-cells in pancreatic islets and promoting glucose-dependent insulin secretion .

Molecular Mechanism

The molecular mechanism of action of this compound is expected to be similar to that of Vildagliptin. Vildagliptin inhibits the dipeptidyl peptidase-4 (DPP-4) enzyme, preventing the degradation of glucagon-like peptide 1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are incretin hormones that promote insulin secretion and regulate blood glucose levels .

Metabolic Pathways

This compound is involved in the metabolic pathways of Vildagliptin. Vildagliptin is metabolized by hydrolysis to produce inactive metabolites, including this compound .

Properties

| { "Design of the Synthesis Pathway": "The synthesis of Vildagliptin beta-D-glucuronide can be achieved through a multi-step process involving the protection and deprotection of functional groups, as well as coupling reactions.", "Starting Materials": ["Vildagliptin", "D-glucuronic acid", "N,N-dimethylformamide", "N,N-diisopropylethylamine", "1-hydroxybenzotriazole", "N,N'-dicyclohexylcarbodiimide", "triethylamine", "acetic anhydride", "pyridine", "methanol", "dichloromethane", "sodium bicarbonate"], "Reaction": ["Protection of the hydroxyl group on the glucuronic acid with acetic anhydride and pyridine to form the acetyl derivative", "Activation of the carboxylic acid group on the glucuronic acid with 1-hydroxybenzotriazole and N,N'-dicyclohexylcarbodiimide", "Coupling of the activated glucuronic acid with Vildagliptin in the presence of triethylamine and N,N-dimethylformamide to form the beta-D-glucuronide", "Deprotection of the acetyl group on the glucuronic acid with sodium bicarbonate in methanol and dichloromethane to obtain Vildagliptin beta-D-glucuronide"] } | |

CAS No. |

1147403-03-9 |

Molecular Formula |

C23H33N3O8 |

Molecular Weight |

479.5 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[[3-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]-1-adamantyl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C23H33N3O8/c24-9-14-2-1-3-26(14)15(27)10-25-22-5-12-4-13(6-22)8-23(7-12,11-22)34-21-18(30)16(28)17(29)19(33-21)20(31)32/h12-14,16-19,21,25,28-30H,1-8,10-11H2,(H,31,32)/t12?,13?,14-,16-,17-,18+,19-,21-,22?,23?/m0/s1 |

InChI Key |

PSIDBGKCTWXOHS-VBUQDNKCSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C#N |

SMILES |

C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)OC5C(C(C(C(O5)C(=O)O)O)O)O)C#N |

Canonical SMILES |

C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)OC5C(C(C(C(O5)C(=O)O)O)O)O)C#N |

Synonyms |

(2S)-1-[2-[(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)amino]acetyl]-2-pyrrolidinecarbonitrile_x000B_O-β-D-Glucopyranosiduronic Acid; Vildagliptin O-Glucuronide; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.